3-Chloroquinolin-4-amine
Overview
Description
3-Chloroquinolin-4-amine is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their antimicrobial, antimalarial, and anticancer properties . The compound this compound is of significant interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules .
Scientific Research Applications
3-Chloroquinolin-4-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of antimalarial drugs, antimicrobial agents, and anticancer compounds
Biological Studies: The compound is studied for its potential to inhibit various enzymes and biological pathways, making it a candidate for drug development.
Industrial Applications: It is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
Target of Action
3-Chloroquinolin-4-amine, a derivative of quinoline, has been found to exhibit significant biological activity. Its primary targets are believed to be associated with the malaria parasite Plasmodium falciparum and cancer cell lines . The compound’s interaction with these targets leads to inhibition of β-hematin formation , a crucial process in the life cycle of the malaria parasite, and induction of cell death in cancer cell lines .
Mode of Action
The compound interacts with its targets by binding to specific sites, leading to changes in their normal functioning. In the case of malaria, it inhibits β-hematin formation , disrupting the parasite’s ability to detoxify heme, a byproduct of hemoglobin digestion. This results in the accumulation of toxic heme within the parasite, leading to its death . In cancer cells, the compound induces cell death
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the life cycle of the malaria parasite and the survival of cancer cells. By inhibiting β-hematin formation , the compound disrupts the heme detoxification pathway in the malaria parasite, leading to its death. In cancer cells, the compound may affect various pathways involved in cell survival and proliferation, leading to cell death .
Pharmacokinetics
These properties can impact the bioavailability of the compound, determining its effectiveness in reaching and interacting with its targets .
Result of Action
The action of this compound results in significant biological effects. In the context of malaria, the compound’s inhibition of β-hematin formation leads to the death of the malaria parasite . In cancer cells, the compound induces cell death , potentially reducing the growth and spread of the cancer.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature. For instance, the compound’s antimalarial activity may be affected by the acidic environment within the food vacuole of the malaria parasite, where heme detoxification occurs
Safety and Hazards
The safety information for 3-Chloroquinolin-4-amine indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Future Directions
Quinoline and its analogues have potential biological and pharmaceutical activities . There is a need to collect recent information to understand the current status of the quinoline nucleus in medicinal chemistry research, focusing in particular on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
Preparation Methods
The synthesis of 3-Chloroquinolin-4-amine typically involves the following steps:
Starting Material: The synthesis often begins with 4,7-dichloroquinoline.
Nucleophilic Aromatic Substitution: The 4,7-dichloroquinoline undergoes nucleophilic aromatic substitution with ammonia or an amine to introduce the amino group at the 4-position.
Reaction Conditions: This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
3-Chloroquinolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form quinoline N-oxides or reduced to form dihydroquinolines.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases, which are valuable intermediates in the synthesis of more complex molecules.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like sodium borohydride, and oxidizing agents like hydrogen peroxide .
Comparison with Similar Compounds
3-Chloroquinolin-4-amine can be compared with other quinoline derivatives such as:
Quinoline N-oxides: These compounds are oxidized derivatives of quinoline and exhibit different biological activities due to the presence of the N-oxide group.
4-Aminoquinoline Derivatives: These compounds, like 7-chloro-4-aminoquinoline, are used in the treatment of tuberculosis and other infectious diseases.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
IUPAC Name |
3-chloroquinolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTTXDIQVCXFIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20485173 | |
Record name | 4-Amino-3-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20485173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61260-22-8 | |
Record name | 4-Amino-3-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20485173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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